molecular formula C14H15NO4 B086427 ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate CAS No. 10294-97-0

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate

Cat. No.: B086427
CAS No.: 10294-97-0
M. Wt: 261.27 g/mol
InChI Key: WHBRGTLWKQJVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.1935. It is also known by other names such as Ethyl N-phthaloylcarbamate and N-Carbethoxyphthalimide . This compound is characterized by its isoindole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic pathways, signal transduction pathways, and others .

Comparison with Similar Compounds

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate can be compared with similar compounds such as:

    2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Similar structure but different functional groups.

    2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-: Similar core structure but different side chains.

    2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Similar isoindole structure with variations in the side chain.

Properties

CAS No.

10294-97-0

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

WHBRGTLWKQJVEI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Synonyms

1,3-Dioxoisoindoline-2-butyric acid ethyl ester

Origin of Product

United States

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